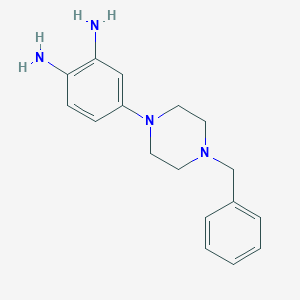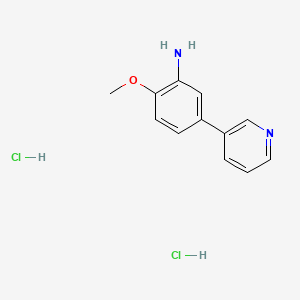![molecular formula C28H23N5O4 B2917303 N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207027-76-6](/img/no-structure.png)
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrimidine, a furan, a pyrazole, and a xanthene. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyrimidine ring can participate in nucleophilic substitution reactions, and the furan ring can undergo electrophilic aromatic substitution .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Compounds with complex structures involving pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, exploring their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). These findings suggest that compounds with similar structural motifs could be explored for their potential in cancer therapy and as anti-inflammatory agents.
Antimicrobial Activity
The development of novel antimicrobial agents is another significant area of research. For example, Hafez et al. (2016) reported the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them for antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than doxorubicin, a commonly used chemotherapeutic agent, and also showed promising antimicrobial properties (Hafez et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as thio- and furan-fused heterocycles, is pivotal in the discovery of new drugs and materials. Ergun et al. (2014) discussed the synthesis of a novel class of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives, starting from corresponding acid derivatives. These synthetic pathways and the characterization of the resulting compounds are fundamental in developing new pharmacologically active molecules (Ergun et al., 2014).
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester, which is synthesized from ethyl acetoacetate and guanidine hydrochloride. The second intermediate is 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole, which is synthesized from 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester and furfurylamine. The final product is then synthesized by coupling the two intermediates with 9H-xanthene-9-carboxylic acid chloride and subsequent deprotection of the resulting amide.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine hydrochloride", "Furfurylamine", "9H-xanthene-9-carboxylic acid chloride" ], "Reaction": [ "Synthesis of 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester from ethyl acetoacetate and guanidine hydrochloride", "Synthesis of 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole from 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester and furfurylamine", "Coupling of 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole and 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester with 9H-xanthene-9-carboxylic acid chloride", "Deprotection of resulting amide to yield N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide" ] } | |
CAS No. |
1207027-76-6 |
Molecular Formula |
C28H23N5O4 |
Molecular Weight |
493.523 |
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H23N5O4/c1-3-17-16(2)29-28(31-26(17)34)33-24(15-20(32-33)23-13-8-14-36-23)30-27(35)25-18-9-4-6-11-21(18)37-22-12-7-5-10-19(22)25/h4-15,25H,3H2,1-2H3,(H,30,35)(H,29,31,34) |
InChI Key |
ZJCIFMPSVXTBIE-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea](/img/structure/B2917222.png)
![(3Z)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917223.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917224.png)
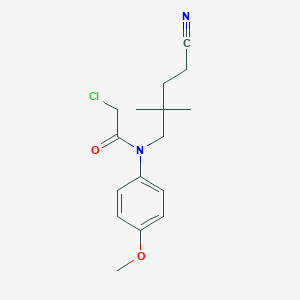
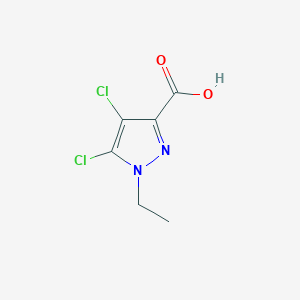
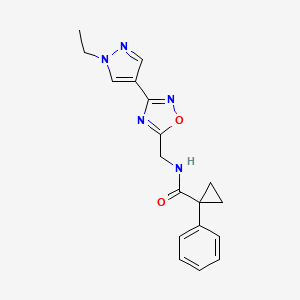
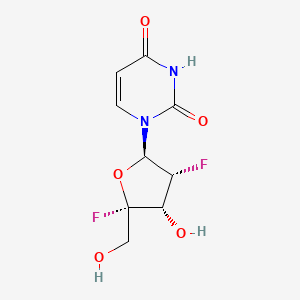
![2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2917232.png)
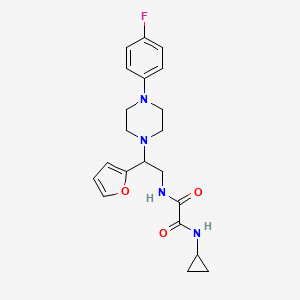
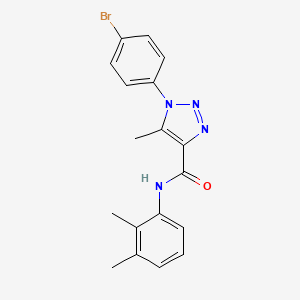
![2-{1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2917238.png)
